3-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide
CAS No.: 2034406-38-5
Cat. No.: VC4280710
Molecular Formula: C21H26N2O4S
Molecular Weight: 402.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034406-38-5 |
|---|---|
| Molecular Formula | C21H26N2O4S |
| Molecular Weight | 402.51 |
| IUPAC Name | 3-(4-methylsulfonylphenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C21H26N2O4S/c1-28(25,26)19-7-4-16(5-8-19)6-9-20(24)23-21(17-10-13-27-14-11-17)18-3-2-12-22-15-18/h2-5,7-8,12,15,17,21H,6,9-11,13-14H2,1H3,(H,23,24) |
| Standard InChI Key | BNUMSCYMSODKJX-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Introduction
3-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is an organic compound that belongs to the class of amides and sulfonamides. It has been studied in various scientific research projects, particularly those focused on the synthesis of novel compounds for therapeutic applications. The compound's detailed structure suggests potential interactions with biological targets, making it a candidate for further research in pharmacology.
Synthesis and Chemical Reactivity
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide involves multiple steps, each requiring careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Understanding the chemical reactivity of this compound is crucial for developing synthetic pathways and predicting potential metabolic pathways in biological systems.
Mechanism of Action and Potential Applications
The mechanism of action for 3-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is likely related to its ability to bind to specific receptors or enzymes within biological systems. Further studies involving binding assays and functional assays would provide insight into its specific mechanism. The potential applications include therapeutic uses, although detailed experimental studies are needed to elucidate its full potential in these areas.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume